(+)-Dimethyl L-tartrate

Beschreibung

The exact mass of the compound Dimethyl L-tartrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

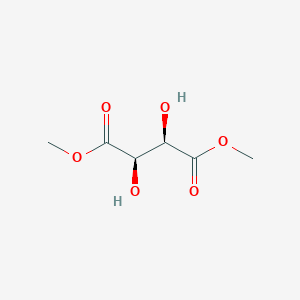

Structure

3D Structure

Eigenschaften

IUPAC Name |

dimethyl (2R,3R)-2,3-dihydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,7-8H,1-2H3/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRATXCXJDHJJN-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]([C@H](C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883209 | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Dimethyl L-tartrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20612 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000647 [mmHg] | |

| Record name | Dimethyl L-tartrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20612 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

608-68-4 | |

| Record name | 1,4-Dimethyl 2,3-dihydroxy- (2R,3R)butanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl L-tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl [R(R*,R*)]-tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(+)-Dimethyl L-tartrate chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of (+)-Dimethyl L-tartrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of this compound. The information is presented to support its application in research, particularly in the fields of asymmetric synthesis and drug development. All quantitative data has been summarized in structured tables for ease of reference, and detailed experimental methodologies are provided for key synthetic and analytical procedures.

Chemical Properties

This compound is a diester of L-tartaric acid and is a valuable chiral building block in organic synthesis.[1] It is recognized for its role as a chiral auxiliary and ligand precursor in asymmetric catalysis.[2]

General and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a white to off-white solid at room temperature and is soluble in water.[3][4][5]

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₆ | [1][4][6] |

| Molecular Weight | 178.14 g/mol | [1][4][6] |

| Appearance | White to off-white solid/crystals | [5][7] |

| Melting Point | 57-60 °C (decomposes) | [3][4][6] |

| Boiling Point | 163 °C at 23 mmHg | [3][4][6] |

| Density | 1.238 g/mL at 25 °C | [3][4][6] |

| Optical Activity | [α]²²/D +21° (c = 2.5 in H₂O) | [6] |

| Solubility | Soluble in water | [3][4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Description |

| ¹H NMR | Spectral data is available and can be used for structural confirmation.[8] |

| ¹³C NMR | Provides information on the carbon framework of the molecule. |

| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic absorptions for the hydroxyl and ester functional groups. |

| Mass Spectrometry | Provides information on the molecular weight and fragmentation pattern. |

Chemical Structure

This compound possesses a C₂-symmetric structure with two stereocenters, both in the R configuration. This defined stereochemistry is fundamental to its application in enantioselective synthesis.

Structural Identifiers

| Identifier | Value | Reference |

| IUPAC Name | dimethyl (2R,3R)-2,3-dihydroxybutanedioate | [1][7] |

| CAS Number | 608-68-4 | [1][4][6] |

| SMILES | COC(=O)--INVALID-LINK----INVALID-LINK--C(=O)OC | [6] |

| InChI | 1S/C6H10O6/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,7-8H,1-2H3/t3-,4-/m1/s1 | [1][6] |

| InChI Key | PVRATXCXJDHJJN-QWWZWVQMSA-N | [1][6] |

Molecular Visualization

Caption: 2D structure of this compound.

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and characterization of this compound based on established chemical literature.

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from L-tartaric acid and methanol using an acid catalyst.

Materials:

-

L-(+)-Tartaric acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (or other suitable acid catalyst like an acidic ion-exchange resin)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add L-(+)-tartaric acid and an excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the stirring mixture.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O). The ¹H NMR spectrum is recorded on an NMR spectrometer (e.g., 300 or 500 MHz). The chemical shifts, integration, and coupling patterns of the protons are analyzed to confirm the structure.

-

¹³C NMR: A ¹³C NMR spectrum is acquired in a similar manner to the ¹H NMR spectrum to observe the chemical shifts of the carbon atoms in the molecule.

3.2.2. Infrared (IR) Spectroscopy

An IR spectrum of solid this compound can be obtained using the KBr pellet method. The sample is mixed with dry potassium bromide and pressed into a thin pellet. The pellet is then placed in an FTIR spectrometer, and the spectrum is recorded. The characteristic absorption bands for the hydroxyl (-OH) and ester carbonyl (C=O) groups are identified.

Applications in Synthesis

This compound is a versatile chiral starting material. It is notably used in the synthesis of various chiral ligands for asymmetric catalysis.[6] For example, it is a precursor for the synthesis of (2R, 3R)-1,4-dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol. It also serves as a starting reagent in the synthesis of natural products, such as the pyrrolidine-based alkaloid (+)-Monomorine I.[3]

Safety Information

According to the Safety Data Sheet (SDS), this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard.[5] However, standard laboratory safety practices should always be followed. This includes wearing personal protective equipment such as safety glasses and gloves. The compound is a combustible solid.[6]

References

- 1. fao.org [fao.org]

- 2. Page loading... [guidechem.com]

- 3. CN109400468B - Preparation method of L-dibenzoyl dimethyl tartrate - Google Patents [patents.google.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. This compound(608-68-4) 1H NMR spectrum [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dimethyl L-tartrate | C6H10O6 | CID 11851 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (+)-Dimethyl L-tartrate (CAS: 608-68-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Dimethyl L-tartrate, with the CAS number 608-68-4, is a versatile and commercially available chiral building block extensively utilized in synthetic organic chemistry. As a derivative of the naturally occurring L-tartaric acid, it serves as a crucial chiral auxiliary and ligand in numerous asymmetric transformations, most notably in the Sharpless asymmetric epoxidation of allylic alcohols. Its C2 symmetry and readily available stereocenters make it an invaluable tool in the synthesis of enantiomerically pure pharmaceuticals and other complex chiral molecules. This technical guide provides an in-depth overview of the chemical and physical properties, detailed experimental protocols for its synthesis and application, and a summary of its key spectroscopic data.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] It is soluble in water and polar organic solvents. A comprehensive summary of its chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 608-68-4 | [2] |

| Molecular Formula | C₆H₁₀O₆ | [2] |

| Molecular Weight | 178.14 g/mol | [2] |

| IUPAC Name | dimethyl (2R,3R)-2,3-dihydroxybutanedioate | [2] |

| Synonyms | L-(+)-Tartaric acid dimethyl ester, Dimethyl L-(+)-tartrate | [2] |

| Appearance | White to off-white crystalline powder or crystals | [1] |

| Melting Point | 57-60 °C (decomposes) | |

| Boiling Point | 163 °C at 23 mmHg | |

| Density | 1.238 g/mL at 25 °C | |

| Optical Rotation | [α]²⁰/D +21.5° ± 1.5° (c=10 in water) | [1] |

| Solubility | Soluble in water |

Spectroscopic Data

The structural integrity and purity of this compound are typically confirmed using various spectroscopic techniques. A summary of the key spectral data is provided in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Key Peaks / Chemical Shifts (δ) | Reference(s) |

| ¹H NMR (CDCl₃) | 3.84 (s, 6H, 2 x OCH₃), 4.51 (s, 2H, 2 x CH-OH) | |

| ¹³C NMR (CDCl₃) | 52.9 (OCH₃), 71.5 (CH-OH), 172.8 (C=O) | |

| FT-IR (KBr, cm⁻¹) | 3450-3300 (O-H stretch), 2960 (C-H stretch), 1740 (C=O stretch) | [2] |

| Mass Spec. (EI) | m/z 178 (M+), 147, 119, 87, 59 |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from L-tartaric acid and methanol using an acid catalyst, a classic example of Fischer esterification.

Materials:

-

L-(+)-Tartaric acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add L-(+)-tartaric acid and an excess of anhydrous methanol.

-

Slowly and cautiously, add a catalytic amount of concentrated sulfuric acid to the stirring mixture.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography to obtain a white crystalline solid.

Application in Sharpless Asymmetric Epoxidation of an Allylic Alcohol

This protocol provides a general procedure for the use of this compound as a chiral ligand in the Sharpless asymmetric epoxidation of a generic allylic alcohol.

Materials:

-

Allylic alcohol

-

Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

-

This compound

-

tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene or dichloromethane)

-

Anhydrous dichloromethane (DCM)

-

Molecular sieves (4Å)

-

Dry, inert atmosphere (e.g., nitrogen or argon)

-

Schlenk flask or similar reaction vessel

-

Syringes for liquid transfer

Procedure:

-

Activate powdered 4Å molecular sieves by heating under vacuum.

-

In a dry Schlenk flask under an inert atmosphere, suspend the activated molecular sieves in anhydrous dichloromethane.

-

Cool the suspension to -20 °C.

-

To the cooled suspension, add this compound and titanium(IV) isopropoxide via syringe. Stir the mixture for approximately 30 minutes at -20 °C to form the chiral catalyst complex.

-

Add the allylic alcohol to the reaction mixture and stir for a further 15 minutes.

-

Slowly add a solution of tert-butyl hydroperoxide to the reaction mixture while maintaining the temperature at -20 °C.

-

Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.

-

Upon completion, quench the reaction by adding a quenching agent (e.g., a saturated aqueous solution of sodium sulfite or ferrous sulfate).

-

Allow the mixture to warm to room temperature and stir vigorously for at least one hour.

-

Filter the mixture through a pad of celite to remove the titanium salts.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting epoxy alcohol by column chromatography.

Visualizations

Synthesis Workflow

The synthesis of this compound from L-tartaric acid can be represented by a straightforward workflow.

Caption: Synthesis of this compound via Fischer Esterification.

Application Workflow: Sharpless Asymmetric Epoxidation

The use of this compound in the Sharpless asymmetric epoxidation follows a well-defined experimental sequence.

Caption: Workflow for Sharpless Asymmetric Epoxidation.

Applications in Drug Development and Research

This compound is a cornerstone in the synthesis of chiral molecules for pharmaceutical and research purposes. Its primary applications include:

-

Chiral Auxiliary: It is instrumental in asymmetric synthesis, where it helps to control the stereochemical outcome of a reaction, leading to the desired enantiomer of a product.[3] This is critical in drug development, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities.

-

Synthesis of Chiral Building Blocks: It serves as a starting material for the synthesis of more complex chiral molecules that are subsequently incorporated into larger drug candidates.[3]

-

Ligand in Asymmetric Catalysis: As demonstrated in the Sharpless epoxidation, it forms chiral complexes with metals to create highly enantioselective catalysts.[3][4]

-

Synthesis of Natural Products: Due to its readily available chirality, it has been employed in the total synthesis of various biologically active natural products.[5]

Safety and Handling

This compound is generally considered to be of low toxicity but may cause skin and eye irritation.[2] Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS 608-68-4) is a highly valuable chiral reagent in the field of organic synthesis. Its utility as a chiral auxiliary and ligand, particularly in the Sharpless asymmetric epoxidation, has cemented its importance in the preparation of enantiomerically pure compounds for the pharmaceutical industry and academic research. The protocols and data presented in this guide offer a comprehensive resource for scientists and researchers working with this versatile molecule.

References

- 1. Dimethyl L-tartrate, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. Dimethyl L-tartrate | C6H10O6 | CID 11851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Modification of chiral dimethyl tartrate through transesterification: immobilization on POSS and enantioselectivity reversal in sharpless asymmetric epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. york.ac.uk [york.ac.uk]

- 5. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of (+)-Dimethyl L-tartrate

This technical guide provides a comprehensive overview of the core physical properties of this compound, a versatile chiral building block utilized in asymmetric synthesis.[1][2][3] The information is presented to support research and development activities, with a focus on clarity, experimental detail, and practical application.

Core Physical and Chemical Properties

This compound is a diester derivative of L-(+)-tartaric acid.[1] Its chemical structure features two chiral centers, making it a valuable reagent in stereoselective synthesis.[4] It typically appears as a white to almost white crystalline solid or powder.[3][5]

Data Summary

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value | Conditions |

| Molecular Formula | C₆H₁₀O₆ | |

| Molecular Weight | 178.14 g/mol | |

| Melting Point | 57-60 °C (decomposes) | (lit.)[1][6][7][8] |

| 62 °C | ||

| Boiling Point | 163 °C | at 23 mmHg[1][2][6][7] |

| 118 °C | at 1 mmHg | |

| Density | 1.238 g/mL | at 25 °C[1][6][7][8] |

| Specific Optical Rotation | [α]²²/D +21° | c = 2.5 in H₂O[1][7][8] |

| [α]²¹/D +21° | c = 10 in H₂O[2][6] | |

| [α]²⁰/D +21° | c = 1 in H₂O | |

| Solubility | Soluble | Water[6][9], Methanol[9], Ethanol[9] |

| Less Soluble | Non-polar solvents[10] | |

| Flash Point | > 230 °F (> 110 °C) |

Experimental Protocols

Detailed methodologies for determining key physical properties are crucial for reproducibility and validation in a research setting.

Melting Point Determination (Capillary Method)

This protocol outlines the determination of the melting point range using a standard melting point apparatus, a common and reliable method for crystalline solids.[11][12]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[13] If necessary, gently grind the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of solid will be forced into the tube.[14]

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom.[15] To achieve dense packing, drop the tube, sealed-end down, through a long, narrow glass tube onto the benchtop.[14] The final packed sample height should be approximately 2-3 mm.[14]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[11]

-

Approximate Determination (Optional but Recommended): If the melting point is unknown, perform a rapid determination by heating at a high rate (e.g., 10-20 °C per minute) to find an approximate melting range.[15] Allow the apparatus to cool before proceeding.

-

Accurate Determination: Set the apparatus to heat rapidly to a temperature about 15-20 °C below the expected or approximate melting point.[14]

-

Slow Heating: Decrease the heating rate to 1-2 °C per minute as you approach the melting point.[11][14] This slow rate is critical for an accurate reading.

-

Observation and Recording: Observe the sample through the viewing lens. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[14] A pure compound should exhibit a sharp melting range of 0.5-1.5 °C.[11][12]

Specific Optical Rotation Measurement

This protocol describes the measurement of the specific rotation of this compound using a polarimeter, a fundamental technique for characterizing chiral compounds.[16]

Apparatus:

-

Polarimeter

-

Sodium D-line lamp (589 nm) or other specified light source[17]

-

Polarimeter sample cell (typically 1 decimeter in length)

-

Volumetric flask and analytical balance for solution preparation

-

Syringe

Procedure:

-

Instrument Calibration: Turn on the polarimeter and the light source, allowing them to warm up and stabilize. Calibrate the instrument by taking a zero reading with the sample cell filled only with the solvent (e.g., deionized water).[16][18]

-

Sample Preparation: Accurately weigh a precise amount of this compound and dissolve it in a known volume of the specified solvent (e.g., water) in a volumetric flask. Calculate the concentration (c) in g/mL.[16] For example, to prepare a solution with c = 0.025 g/mL, dissolve 0.250 g of the compound in enough water to make 10.0 mL of solution.

-

Filling the Sample Cell: Rinse the polarimeter cell with a small amount of the prepared sample solution. Carefully fill the cell with the solution using a syringe, ensuring no air bubbles are trapped in the light path.[18]

-

Measurement: Place the filled sample cell into the polarimeter chamber.[18]

-

Observing Rotation: Rotate the analyzer until the two halves of the field of view are equally bright (or at minimum brightness, depending on the instrument design).[19] Record the observed angle of rotation (α).[16] Modern digital polarimeters will provide a direct reading.

-

Calculation of Specific Rotation: Use the following formula to calculate the specific rotation [α]:

[α]Tλ = α / (l × c)

Where:

Logical Relationship Diagram

The synthesis of this compound is commonly achieved through the Fischer esterification of L-tartaric acid with methanol, catalyzed by an acid. This logical workflow is a foundational process for accessing this chiral building block.

Caption: Synthesis workflow for this compound.

References

- 1. L-(+)-酒石酸二甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 608-68-4 [chemicalbook.com]

- 3. Buy this compound, 99% - 608-68-4 – L-(+)-Tartaric acid dimethyl ester in India | Otto Chemie Pvt Ltd [ottokemi.com]

- 4. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dimethyl L-tartrate | C6H10O6 | CID 11851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 608-68-4 [m.chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. westlab.com [westlab.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 16. smart.dhgate.com [smart.dhgate.com]

- 17. digicollections.net [digicollections.net]

- 18. rudolphresearch.com [rudolphresearch.com]

- 19. uwm.edu.pl [uwm.edu.pl]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

Synthesis of (+)-Dimethyl L-tartrate from L-Tartaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Dimethyl L-tartrate, a versatile chiral building block, is of significant interest in the pharmaceutical and fine chemical industries for its role in asymmetric synthesis. This technical guide provides an in-depth overview of the synthesis of this compound from L-tartaric acid, focusing on the widely employed Fischer-Speier esterification method. This document details the reaction mechanism, compares various catalytic systems, and presents a comprehensive experimental protocol. Quantitative data from multiple methodologies are summarized for comparative analysis.

Introduction

L-tartaric acid, a readily available and inexpensive chiral starting material, serves as a key precursor for a variety of valuable chiral compounds.[1] Its conversion to this compound via esterification is a fundamental transformation, yielding a product with applications as a chiral auxiliary, ligand precursor in asymmetric catalysis, and a starting reagent in the synthesis of complex molecules like the pheromone (+)-Monomorine I.[2][3] The most common and direct route for this synthesis is the Fischer-Speier esterification, which involves the acid-catalyzed reaction of L-tartaric acid with methanol.[4]

Physicochemical Properties

A clear understanding of the physical and chemical properties of the reactant and product is crucial for process design, purification, and handling.

| Property | L-Tartaric Acid | This compound |

| Molecular Formula | C₄H₆O₆ | C₆H₁₀O₆ |

| Molecular Weight | 150.09 g/mol | 178.14 g/mol |

| Appearance | White crystalline solid | White crystalline solid[5] or colorless to light yellow liquid[6] |

| Melting Point | 170-172 °C (lit.) | 57-60 °C (dec.) (lit.)[2] |

| Boiling Point | Decomposes | 163 °C at 23 mmHg (lit.)[2] |

| Density | 1.76 g/cm³ | 1.238 g/mL at 25 °C (lit.)[2] |

| Solubility | Soluble in water and ethanol. | Soluble in water.[2][7] Soluble in polar organic solvents like ethanol and methanol.[7] |

| Optical Rotation | [α]D²⁰ +12.0° to +13.0° (c=20, H₂O) | [α]D²² +21° (c = 2.5 in H₂O) |

| CAS Number | 87-69-4 | 608-68-4 |

Synthesis via Fischer-Speier Esterification

The Fischer-Speier esterification is an equilibrium-controlled reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst.[4] To drive the reaction towards the formation of the ester, it is essential to either use a large excess of the alcohol or remove the water formed during the reaction.[4]

Reaction Mechanism

The mechanism of the Fischer esterification of L-tartaric acid with methanol involves several key steps:

-

Protonation of the carbonyl oxygen: The acid catalyst protonates one of the carboxylic acid groups of L-tartaric acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic attack by methanol: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of water: A molecule of water is eliminated, forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated to yield the mono-ester and regenerate the acid catalyst.

-

Repeat for the second carboxylic acid group: The process is repeated for the second carboxylic acid group to form the diester, this compound.

Catalytic Systems

Several acid catalysts can be employed for the synthesis of this compound. The choice of catalyst can influence reaction time, yield, and purification requirements.

| Catalyst | Advantages | Disadvantages | Typical Conditions |

| Sulfuric Acid (H₂SO₄) | Inexpensive and highly effective.[8] | Can cause charring and side reactions; difficult to remove from the product. | Reflux in methanol for several hours.[8] |

| p-Toluenesulfonic Acid (p-TsOH) | Solid, easier to handle than H₂SO₄; effective catalyst.[8] | Can be corrosive; requires neutralization and removal. | Reflux in methanol, often with azeotropic removal of water using a Dean-Stark trap.[8] |

| Amberlyst-15 (Ion-Exchange Resin) | Heterogeneous catalyst, easily removed by filtration; can be regenerated and reused.[9] | May require longer reaction times; can be fragile. | Reflux in methanol for an extended period (e.g., up to 60 hours).[10] |

| Boric Acid (H₃BO₃) | Non-corrosive and can be recycled.[3] | May have lower catalytic activity compared to strong acids. | Reflux in methanol, often with a solvent like carbon tetrachloride.[3] |

| Lewis Acids (e.g., BF₃) | Can be effective under mild conditions.[8] | Can be moisture-sensitive and require anhydrous conditions. | Reflux in methanol.[8] |

Experimental Protocols

The following is a general experimental protocol for the synthesis of this compound using an acid catalyst.

General Experimental Workflow

Detailed Protocol with Sulfuric Acid Catalyst

This protocol is adapted from general Fischer esterification procedures.

Materials:

-

L-Tartaric acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Ethyl acetate (or other suitable extraction solvent)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus or column chromatography setup

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve L-tartaric acid in a large excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Remove the excess methanol using a rotary evaporator.

-

To the remaining residue, add water and extract the product with ethyl acetate (or another suitable organic solvent) multiple times.

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

-

Safety Considerations

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood.

-

Methanol is flammable and toxic; avoid inhalation and skin contact.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Perform the reaction in a well-ventilated area.

Conclusion

The synthesis of this compound from L-tartaric acid via Fischer-Speier esterification is a robust and well-established method. The choice of acid catalyst and reaction conditions can be tailored to optimize yield and purity while considering factors such as cost, ease of handling, and environmental impact. This guide provides a comprehensive overview to assist researchers and professionals in the successful synthesis and application of this important chiral intermediate.

References

- 1. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 608-68-4 [chemicalbook.com]

- 3. CN101100428A - Utilize boric acid to catalyze the method for synthesizing chiral L- or D-diethyl tartrate - Google Patents [patents.google.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. Dimethyl L-tartrate | C6H10O6 | CID 11851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 608-68-4 [m.chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Spectroscopic Analysis of (+)-Dimethyl L-tartrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for (+)-Dimethyl L-tartrate. It includes detailed experimental protocols for data acquisition and a structured presentation of the spectroscopic data to aid in the characterization and analysis of this compound.

Introduction

This compound is a chiral compound widely used as a starting material in the synthesis of various biologically active molecules and chiral ligands. Accurate and thorough characterization of its structure is paramount for its application in research and drug development. Spectroscopic techniques such as NMR and IR are fundamental tools for elucidating the molecular structure and confirming the identity and purity of this compound. This guide offers a detailed look at the expected spectroscopic data and the methodologies to obtain it.

Spectroscopic Data Presentation

The following sections present the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound in a clear and structured format.

¹H NMR Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.55 | s | 2H | -OH |

| ~3.85 | s | 6H | -OCH₃ |

| ~4.50 | s | 2H | -CH |

Solvent: CDCl₃. Instrument: 90 MHz NMR Spectrometer.

¹³C NMR Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The chemical shifts for this compound are identical to its enantiomer, (-)-Dimethyl D-tartrate.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| 52.8 | -OCH₃ |

| 71.0 | -CH(OH) |

| 171.5 | C=O |

Solvent: CDCl₃. Instrument: 22.5 MHz NMR Spectrometer.[1]

IR Spectroscopy Data

The IR spectrum of this compound shows characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~3450 | Strong, Broad | O-H | Stretching |

| ~2960 | Medium | C-H | Stretching |

| ~1750 | Strong | C=O | Stretching |

| ~1440 | Medium | C-H | Bending |

| ~1220 | Strong | C-O | Stretching |

| ~1130 | Strong | C-O | Stretching |

Experimental Protocols

Detailed methodologies for acquiring NMR and IR spectra are provided below. These protocols are designed to yield high-quality data for compounds like this compound.

Protocol for Acquiring ¹H and ¹³C NMR Spectra

This protocol outlines the steps for preparing a sample and acquiring ¹H and ¹³C NMR spectra.

1. Sample Preparation:

-

Accurately weigh approximately 5-25 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or warming may be necessary.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine and adjust its position.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be chosen to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Set an appropriate relaxation delay (d1) to ensure accurate integration, especially for quantitative analysis.

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).

-

Perform baseline correction to obtain a flat baseline.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

For ¹³C NMR, peak picking will identify the chemical shifts of the carbon atoms.

Protocol for Acquiring an IR Spectrum (Thin Solid Film Method)

This protocol describes the preparation of a thin solid film of a sample for IR analysis.

1. Sample Preparation:

-

Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone) in a small vial.

-

Obtain a clean, dry salt plate (e.g., NaCl or KBr) from a desiccator.

-

Using a pipette, apply a drop of the solution to the surface of the salt plate.

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate. If the resulting peaks are too weak, another drop of the solution can be added and the solvent evaporated.

2. IR Spectrometer and Data Acquisition:

-

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty spectrometer. This will be automatically subtracted from the sample spectrum.

-

Acquire the IR spectrum of the sample. A typical scan range is 4000-400 cm⁻¹.

-

Ensure the peak intensities are appropriate. If the peaks are too intense (flat-topped), the film is too thick and should be remade with a more dilute solution.

3. Data Processing and Analysis:

-

The spectrometer software will process the data and display the spectrum in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Label the significant peaks with their corresponding wavenumbers.

-

Correlate the observed absorption bands with the functional groups present in this compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility of (+)-Dimethyl L-tartrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Dimethyl L-tartrate, a chiral molecule of significant interest in asymmetric synthesis and as a building block for various pharmaceuticals, exhibits a solubility profile that is critical for its application in organic reactions, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. While quantitative experimental data is sparse in publicly available literature, this document outlines the expected solubility behavior based on its molecular structure and provides detailed experimental protocols for its determination. This guide aims to be a valuable resource for researchers and professionals working with this compound, enabling them to make informed decisions regarding solvent selection and to design robust experimental procedures for solubility assessment.

Introduction

This compound is the dimethyl ester of L-(+)-tartaric acid. Its chemical structure, featuring two ester functional groups and two hydroxyl groups, imparts a distinct polarity that governs its solubility in various media. The presence of hydroxyl groups allows for hydrogen bonding, suggesting good solubility in polar solvents, while the methyl ester groups contribute some nonpolar character. Understanding the solubility of this compound is paramount for its use in chemical synthesis, where reaction kinetics and product purity can be highly dependent on the solvent system. Furthermore, in the context of drug development, solubility is a key determinant of a substance's bioavailability and ease of formulation.

This guide summarizes the known qualitative solubility information for this compound and presents standardized experimental protocols for the quantitative determination of its solubility.

Solubility Data

A thorough review of scientific literature reveals a significant lack of publicly available quantitative data on the solubility of this compound in a wide range of organic solvents. While it is generally reported to be soluble in polar organic solvents such as methanol and ethanol, and also soluble in water[1][2][3], specific measurements in grams per 100 mL or as mole fractions at different temperatures are not readily found.

To facilitate future research and data compilation, the following tables are provided as a template for the systematic recording of solubility data.

Table 1: Qualitative Solubility of this compound

| Solvent Classification | General Solubility |

| Polar Protic Solvents (e.g., Water, Methanol, Ethanol) | Generally Soluble[1][2][3] |

| Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) | Expected to be Moderately Soluble |

| Nonpolar Solvents (e.g., Toluene, Hexane) | Expected to be Sparingly Soluble to Insoluble[3] |

Table 2: Quantitative Solubility of this compound in Various Organic Solvents (Template for Experimental Data)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction (x) |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Tetrahydrofuran | ||||

| Toluene | ||||

| Heptane |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of this compound in organic solvents. These protocols are based on established techniques such as the gravimetric method and High-Performance Liquid Chromatography (HPLC).

Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the equilibrium solubility of a solid in a liquid.[4][5]

3.1.1. Principle

A saturated solution of this compound is prepared in the solvent of interest at a constant temperature. A known volume or mass of the clear, saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

3.1.2. Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled water bath or incubator

-

Glass vials with screw caps

-

Analytical balance (± 0.0001 g)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Drying oven

3.1.3. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials, ensuring a visible amount of undissolved solid remains at the bottom.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Analysis:

-

After the equilibration period, allow the vials to stand undisturbed in the water bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 5.00 mL) of the clear supernatant using a pre-warmed pipette or a syringe fitted with a pre-warmed, solvent-compatible filter. This step should be performed quickly to avoid temperature changes that could cause precipitation.

-

Transfer the collected aliquot to a pre-weighed, dry evaporating dish or vial.

-

Record the exact mass of the evaporating dish with the solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 50-60 °C). A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

-

Continue drying until a constant mass of the residue is achieved.

-

Record the final mass of the evaporating dish with the dry solute.

-

3.1.4. Calculation of Solubility

-

Mass of the solvent: (Mass of dish + solution) - (Mass of dish + dry solute)

-

Mass of the dissolved solute: (Mass of dish + dry solute) - (Mass of empty dish)

-

Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of solvent) x 100

-

Solubility ( g/100 mL solvent): Can be calculated using the density of the solvent at the experimental temperature.

HPLC Method

The HPLC method is a sensitive and accurate technique suitable for determining the solubility of compounds, especially when dealing with small sample volumes or low solubilities.[6][7]

3.2.1. Principle

A saturated solution is prepared as in the gravimetric method. The clear supernatant is then diluted and analyzed by a calibrated HPLC system to determine the concentration of this compound.

3.2.2. Materials and Apparatus

-

Same as for the gravimetric method.

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index).

-

Analytical column suitable for separating this compound (e.g., a C18 reversed-phase column).

-

Mobile phase (e.g., a mixture of methanol and water).

-

Volumetric glassware for dilutions.

3.2.3. Procedure

-

HPLC Method Development and Calibration:

-

Develop an HPLC method capable of resolving this compound from any potential impurities and solvent peaks.

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area versus concentration.

-

-

Preparation of Saturated Solution and Sampling:

-

Prepare the saturated solution as described in the gravimetric method (Section 3.1.3, step 1).

-

After equilibration and settling, withdraw a small aliquot of the clear supernatant using a filtered syringe.

-

-

Sample Dilution and Analysis:

-

Accurately dilute the collected aliquot with the mobile phase or a suitable solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area corresponding to this compound.

-

3.2.4. Calculation of Solubility

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL, mol/L).

Conclusion

While there is a clear need for more quantitative data on the solubility of this compound in organic solvents, this guide provides a framework for understanding its expected behavior and for obtaining reliable experimental data. The provided protocols for the gravimetric and HPLC methods offer robust approaches for researchers to determine the solubility of this important chiral compound in solvents relevant to their work. The systematic collection and reporting of such data will be invaluable to the scientific community, aiding in the optimization of synthetic routes, purification processes, and the development of new applications for this compound.

References

The Genesis of Chirality: A Technical History of Tartaric Acid Esters

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and history of tartaric acid and its esters, pivotal compounds that have fundamentally shaped our understanding of stereochemistry and asymmetric synthesis. From the initial isolation of tartaric acid from wine lees to the development of its esters as indispensable chiral synthons in modern organic chemistry, this paper traces the key scientific milestones. It offers a detailed look at the historical and contemporary methods for the synthesis of tartaric acid esters, presents their physical and chemical properties in a structured format, and outlines their transformative applications, most notably the Sharpless asymmetric epoxidation. This guide is intended to serve as a comprehensive resource, complete with detailed experimental protocols and logical diagrams to illuminate the foundational principles and practical applications of these vital chemical entities.

Introduction: From Wine Barrels to the Foundations of Stereochemistry

The story of tartaric acid and its derivatives is inextricably linked with the birth of stereochemistry. Long before its chemical nature was understood, a crystalline substance known as "tartar" was a familiar byproduct of winemaking, precipitating in barrels during fermentation.[1][2] It was not until 1769 that the Swedish chemist Carl Wilhelm Scheele first isolated the acidic component from these crystals, which he named tartaric acid.[1][3]

The true significance of tartaric acid, however, was unveiled in the 19th century through the groundbreaking work of Jean-Baptiste Biot and Louis Pasteur. In 1832, Biot observed that solutions of tartaric acid could rotate the plane of polarized light, a phenomenon known as optical activity.[1][4] This discovery laid the groundwork for Pasteur's seminal experiments in 1848. Pasteur meticulously examined the crystalline forms of the sodium ammonium salt of a racemic mixture of tartaric acid. He famously separated two distinct types of crystals that were mirror images of each other by hand.[4] When dissolved, one set of crystals rotated polarized light to the right (dextrorotatory), identical to the naturally occurring tartaric acid, while the other set rotated it to the left (levorotatory) to the same degree. This experiment provided the first definitive proof of molecular chirality and the existence of enantiomers, molecules that are non-superimposable mirror images.[4]

The subsequent development of tartaric acid esters provided chemists with versatile tools to harness this chirality. These esters, particularly diethyl and diisopropyl tartrate, became crucial as chiral auxiliaries and ligands in asymmetric synthesis, allowing for the selective creation of one enantiomer of a target molecule. Their importance was cemented with the advent of reactions like the Sharpless asymmetric epoxidation, which revolutionized the synthesis of complex, stereochemically defined molecules.[5]

The Synthesis of Tartaric Acid Esters: A Historical Perspective

The primary method for the synthesis of simple tartaric acid esters is the Fischer-Speier esterification , a process first described in 1895 by Emil Fischer and Arthur Speier.[3][6] This acid-catalyzed reaction between a carboxylic acid and an alcohol remains a cornerstone of organic synthesis due to its simplicity and effectiveness.[6]

The general mechanism involves the protonation of the carboxylic acid's carbonyl group by a strong acid catalyst (typically sulfuric acid or hydrochloric acid), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. As the reaction is reversible, it is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.[6]

While the original 1895 publication by Fischer and Speier detailed the esterification of various carboxylic acids, the specific application to tartaric acid was a natural extension of their work. Early preparations would have involved heating tartaric acid with an excess of the desired alcohol in the presence of a strong acid, followed by purification.

Quantitative Data: Physical Properties of Tartaric Acid and its Esters

The physical properties of tartaric acid and its esters are crucial for their application in synthesis and for the purification of their products. The following tables summarize key quantitative data for L-(+)-tartaric acid and some of its common dialkyl esters.

| Property | L-(+)-Tartaric Acid |

| Molecular Formula | C₄H₆O₆ |

| Molar Mass | 150.09 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 169-172 °C |

| Solubility in Water | 1.33 kg/L |

| Specific Rotation ([α]D) | +12.0° (c=20, H₂O) |

| pKa₁ | 2.98 |

| pKa₂ | 4.34 |

| Property | Diethyl L-(+)-tartrate | Dimethyl L-(+)-tartrate | Diisopropyl L-(+)-tartrate |

| Molecular Formula | C₈H₁₄O₆ | C₆H₁₀O₆ | C₁₀H₁₈O₆ |

| Molar Mass | 206.19 g/mol | 178.14 g/mol | 234.24 g/mol |

| Appearance | Colorless liquid | Colorless liquid or solid | Colorless liquid or solid |

| Melting Point | 17 °C | 48-50 °C | 19-22 °C |

| Boiling Point | 280 °C | 280 °C | 275 °C |

| Density | 1.204 g/mL | 1.237 g/mL | 1.131 g/mL |

| Specific Rotation ([α]D) | +8.6° (neat) | +2.1° (c=10, EtOH) | +25.8° (c=1, EtOH) |

| Typical Yield (Fischer) | ~90% | >85% | >85% |

Experimental Protocols

Classic Synthesis of Diethyl L-(+)-tartrate via Fischer-Speier Esterification

This protocol is a representative method for the synthesis of diethyl tartrate based on the principles of Fischer-Speier esterification.

Materials:

-

L-(+)-tartaric acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate (5% aqueous solution)

-

Anhydrous sodium sulfate

-

Diethyl ether

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

Procedure:

-

In a round-bottom flask, suspend L-(+)-tartaric acid (1.0 equivalent) in an excess of absolute ethanol (approximately 5-10 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2 equivalents) to the stirred suspension.

-

Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction is typically refluxed for 4-6 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove excess ethanol.

-

Transfer the remaining mixture to a separatory funnel. Dilute with diethyl ether and wash sequentially with water, 5% aqueous sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted tartaric acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield crude diethyl L-(+)-tartrate.

-

For higher purity, the crude product can be purified by vacuum distillation.

Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of a dialkyl tartrate via Fischer-Speier esterification.

Caption: Workflow for the synthesis and purification of dialkyl tartrates.

Applications in Asymmetric Synthesis: The Sharpless Epoxidation

The most profound impact of tartaric acid esters on modern organic chemistry came with the development of the Sharpless asymmetric epoxidation in 1980 by K. Barry Sharpless, for which he was a co-recipient of the 2001 Nobel Prize in Chemistry.[7] This reaction allows for the highly enantioselective epoxidation of primary and secondary allylic alcohols, producing chiral epoxides that are versatile intermediates in the synthesis of a wide array of natural products and pharmaceuticals.[7]

The reaction utilizes a catalyst formed in situ from titanium tetra(isopropoxide) (Ti(OiPr)₄) and a chiral dialkyl tartrate, typically diethyl tartrate (DET).[7] The choice of the tartrate enantiomer, either (+)-DET or (-)-DET, dictates the stereochemical outcome of the epoxidation with remarkable predictability.

The Catalytic Cycle

The mechanism of the Sharpless epoxidation involves the formation of a dimeric titanium-tartrate complex. The allylic alcohol substrate and the oxidant, tert-butyl hydroperoxide (TBHP), coordinate to the titanium center, creating a rigid chiral environment around the double bond. This chiral scaffolding directs the delivery of the oxygen atom from the peroxide to one face of the double bond, leading to the formation of the epoxide with high enantiomeric excess.

The following diagram illustrates the key steps in the catalytic cycle of the Sharpless asymmetric epoxidation.

Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.

Conclusion

From a byproduct of winemaking to a cornerstone of modern chemical synthesis, the journey of tartaric acid and its esters is a testament to the profound impact of fundamental scientific discovery. The initial observations of optical activity by Biot and the meticulous separation of enantiomers by Pasteur not only established the field of stereochemistry but also set the stage for the development of powerful synthetic methodologies. The Fischer-Speier esterification provided a practical means to access chiral tartrate esters, which in turn became indispensable tools for asymmetric synthesis. The Sharpless asymmetric epoxidation stands as a paramount example of their utility, enabling the construction of complex chiral molecules with unprecedented control. For researchers and professionals in drug development and materials science, a thorough understanding of the history, synthesis, and application of tartaric acid esters remains essential for the continued innovation of chiral technologies.

References

- 1. quora.com [quora.com]

- 2. Richard Anschütz (1852-1937) - the Famous German Organic Chemist of the Second Half of the XIX Century and the First Quarter of the XX Century (To the 170th Anniversary of His Birth) [redalyc.org]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Fischer, E. and Speier, A. (1895) Darstellung der Ester. Chemische Berichte, 28, 3252-3258. - References - Scientific Research Publishing [scirp.org]

- 7. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

molecular formula and weight of (+)-Dimethyl L-tartrate

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for (+)-Dimethyl L-tartrate, a chiral compound frequently utilized in asymmetric synthesis.

Physicochemical Properties

The fundamental molecular properties of this compound are essential for its application in chemical synthesis and drug development. These properties dictate its reactivity, solubility, and stoichiometric requirements in reactions.

| Property | Value |

| Molecular Formula | C₆H₁₀O₆[1][2][3][4] |

| Molecular Weight | 178.14 g/mol [1][2][3][4][5] |

| IUPAC Name | dimethyl (2R,3R)-2,3-dihydroxybutanedioate[2][3] |

| CAS Number | 608-68-4[1][2][3][4][5] |

Experimental Protocols

While detailed experimental protocols are application-specific, the determination of the molecular formula and weight for a known compound like this compound is typically confirmed through standard analytical techniques:

-

Mass Spectrometry (MS): This technique is used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, which allows for the confident determination of the elemental composition and thus the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the molecule, including the number and types of hydrogen and carbon atoms. This data confirms the connectivity and validates the molecular formula.

-

Elemental Analysis: This method determines the mass percentages of the elements (carbon, hydrogen, oxygen) in a sample. The results are compared against the theoretical percentages calculated from the proposed molecular formula to confirm its accuracy.

Logical Data Representation

The following diagram illustrates the core properties of the compound.

Caption: Core molecular data for this compound.

References

Commercial Availability and Applications of (+)-Dimethyl L-tartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(+)-Dimethyl L-tartrate, a chiral diester of L-tartaric acid, is a versatile and commercially accessible building block crucial for asymmetric synthesis in the pharmaceutical and agrochemical industries. Its stereochemistry makes it an invaluable tool for creating enantiomerically pure compounds. This guide provides an in-depth overview of its commercial availability, key properties, and detailed experimental applications.

Commercial Availability and Suppliers

This compound is readily available from a multitude of chemical suppliers, ensuring a stable supply chain for research and development as well as for larger-scale manufacturing. Key suppliers include:

-

Major Chemical Distributors:

-

Sigma-Aldrich (Merck)

-

Fisher Scientific (Thermo Fisher Scientific)

-

VWR International

-

-

Specialty Chemical Suppliers:

Availability by Grade and Quantity:

The compound is typically offered in high purity, often exceeding 98% or 99%, as confirmed by Gas Chromatography (GC) or other analytical methods.[1][2][3][4] Standard packaging sizes range from grams for laboratory research to kilograms for bulk and manufacturing needs.[1] Pricing is competitive and varies by supplier, quantity, and purity grade. For large-scale orders, it is advisable to request quotes directly from the suppliers.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development. The following tables summarize key quantitative data.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 608-68-4 | [1][2][6] |

| Molecular Formula | C₆H₁₀O₆ | [1][2] |

| Molecular Weight | 178.14 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder or solid | [1][6] |

| Melting Point | 48 - 60 °C | [1][6][7] |

| Boiling Point | 157 - 159 °C @ 15 hPa | [6] |

| Optical Rotation | [α]²⁰/D +20° ± 2 (c=1, water) | [1] |

| Purity | ≥98% or ≥99% | [2][3][4] |

Table 2: Safety and Handling Information

| Parameter | Information | Source(s) |

| Hazard Classification | Not considered hazardous by the 2012 OSHA Hazard Communication Standard. | [6][8] |

| Personal Protective Equipment | Safety glasses, gloves, and appropriate lab coat. | [7][8] |

| Storage | Store at room temperature in a dry, well-ventilated area. | [1] |

| Flash Point | > 112 °C | [6] |

Key Applications in Asymmetric Synthesis

This compound is a cornerstone in asymmetric synthesis, primarily utilized as a chiral auxiliary or ligand. Its applications span from academic research to industrial-scale production of chiral drugs and fine chemicals.

Sharpless Asymmetric Epoxidation

One of the most prominent applications of tartrate esters is in the Sharpless-Katsuki asymmetric epoxidation of allylic alcohols. This reaction is renowned for its high enantioselectivity and reliability in producing 2,3-epoxyalcohols, which are versatile chiral intermediates. While diethyl L-tartrate (DET) is commonly cited, this compound is equally effective, providing enantiomeric excesses often exceeding 95%.

Synthesis of Chiral Ligands and Building Blocks

This compound serves as a starting material for the synthesis of a wide array of chiral ligands and building blocks.[4] A common synthetic transformation is the protection of the diol functionality as an acetal, such as in the formation of (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester. This transformation is a key step in creating more complex chiral structures for use in catalysis and drug discovery.

Experimental Protocols

The following protocols are provided as examples of the practical application of this compound and its derivatives in organic synthesis.

Sharpless Asymmetric Epoxidation of Geraniol

This protocol is adapted from the well-established Sharpless procedure and can be performed using this compound.

Materials:

-

Geraniol

-

Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

-

This compound

-

tert-Butyl hydroperoxide (TBHP), anhydrous solution in a non-polar solvent (e.g., decane or toluene)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Powdered 4Å molecular sieves

Procedure:

-

A flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen) is charged with powdered 4Å molecular sieves.

-

Anhydrous dichloromethane is added, and the suspension is cooled to -23 °C.

-

Titanium(IV) isopropoxide is added via syringe, followed by the addition of this compound. The mixture is stirred for 5-10 minutes.

-

Geraniol is then added to the reaction mixture.

-

Anhydrous tert-butyl hydroperoxide solution is added dropwise via syringe.

-

The reaction mixture is sealed and stored at -20 °C for approximately 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is worked up by adding a quenching solution, followed by extraction and purification of the resulting epoxy alcohol.

Note: While many literature procedures specify the use of diethyl tartrate (DET) or diisopropyl tartrate (DIPT), studies have shown that this compound can be used with comparable high enantioselectivity.

Synthesis of (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester

This protocol is based on the synthesis of the analogous compound from dimethyl D-tartrate and can be adapted for the L-enantiomer.

Materials:

-

This compound

-

Acetone

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve this compound in acetone.

-

To the clear solution at room temperature, add boron trifluoride diethyl etherate dropwise over 30-40 minutes.

-

Stir the resulting solution for an additional 3 hours at room temperature.

-

For workup, pour the reaction mixture into a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.

Visualized Experimental Workflow

The synthesis of (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester from this compound is a foundational procedure for creating more complex chiral scaffolds. The workflow is depicted below.

Caption: Synthetic workflow for the preparation of a chiral dioxolane from this compound.

This guide provides a comprehensive overview of the commercial landscape and technical applications of this compound. Its ready availability and well-documented utility in asymmetric synthesis make it an indispensable tool for chemists in both academic and industrial settings.

References